5-Ethyl-2-Pyridineethanol

Crystallography Structural Biology Quality Control

5-Ethyl-2-pyridineethanol (CAS 5223-06-3) is the definitive key intermediate for pioglitazone hydrochloride synthesis. The 5-ethyl substituent is structurally essential for downstream condensation, cyclization, and PPARγ-targeted pharmacophore construction. Substitution with generic 2-pyridineethanol (CAS 103-74-2) yields a biologically incompatible scaffold. This white to pale yellow crystalline solid (mp 39–46°C) enables precise formulation in GMP manufacturing. Available in high-purity (≥98%) research-to-commercial grades with full crystallographic and NMR characterization for method validation and batch consistency.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 5223-06-3
Cat. No. B019831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2-Pyridineethanol
CAS5223-06-3
Synonyms5-Ethyl-2-(2-hydroxyethyl)pyridine;  5-Ethyl-2-(β-hydroxyethyl)pyridine;  5-Ethyl-2-pyridineethanol; 
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C=C1)CCO
InChIInChI=1S/C9H13NO/c1-2-8-3-4-9(5-6-11)10-7-8/h3-4,7,11H,2,5-6H2,1H3
InChIKeyOUJMXIPHUCDRAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-2-pyridineethanol (CAS: 5223-06-3): Essential Pyridine Intermediate for Pharmaceutical Synthesis


5-Ethyl-2-pyridineethanol (CAS 5223-06-3, molecular formula C9H13NO, molecular weight 151.21) is a heterocyclic organic compound belonging to the pyridineethanol class, featuring a pyridine ring substituted with an ethyl group at the 5-position and a hydroxyethyl group at the 2-position [1]. This compound is predominantly recognized as a critical intermediate in the synthesis of pioglitazone hydrochloride, a widely prescribed thiazolidinedione antidiabetic agent for type 2 diabetes management [2]. At ambient temperature, it exists as a white to pale yellow crystalline solid with a melting point range of 39–46°C and demonstrates solubility in common organic solvents including dichloromethane, chloroform, and ethyl acetate .

Why Generic Substitution of 5-Ethyl-2-pyridineethanol with Unsubstituted Pyridineethanol Analogs Is Scientifically Invalid


5-Ethyl-2-pyridineethanol cannot be generically substituted with unsubstituted 2-pyridineethanol (CAS 103-74-2) or positional isomers in pharmaceutical intermediate applications due to structurally dictated differences in chemical reactivity, physical state, and biological target integration. The 5-ethyl substituent on the pyridine ring of 5-Ethyl-2-pyridineethanol confers distinct electronic and steric properties that are essential for the subsequent synthetic steps in pioglitazone production [1]. Unsubstituted 2-pyridineethanol (C7H9NO, MW 123.15, liquid at 20°C) lacks the ethyl group required for the correct molecular architecture of the final thiazolidinedione pharmacophore. In the pioglitazone synthetic pathway, the 5-ethyl-2-pyridineethanol scaffold undergoes specific transformations—including condensation, reduction, diazotization, cyclization, and hydrolysis—that critically depend on the ethyl substitution pattern for regioselectivity and successful progression through the six-step reaction sequence [2]. Substitution with 2-pyridineethanol would yield an entirely different molecular entity lacking the requisite 5-ethyl substituent, rendering the downstream product structurally incompatible with the target peroxisome proliferator-activated receptor gamma (PPARγ) binding site .

Quantitative Differentiation Evidence for 5-Ethyl-2-pyridineethanol (CAS: 5223-06-3) Procurement Decisions


Single-Crystal X-Ray Diffraction Structural Confirmation of 5-Ethyl-2-pyridineethanol Enables Quality Control Verification

5-Ethyl-2-pyridineethanol has been definitively characterized by single-crystal X-ray diffraction, providing unambiguous structural confirmation at the atomic level [1]. This structural validation distinguishes it from analogs lacking published crystallographic data, enabling precise identity verification in procurement and quality control workflows. The crystal structure reveals that both side chains are located on the same side of the aromatic ring, with molecules connected by O–H⋯N hydrogen bonds forming a herringbone-like ribbon pattern [1].

Crystallography Structural Biology Quality Control Process Analytical Technology

Solid-State Physical Form of 5-Ethyl-2-pyridineethanol Facilitates Handling and Storage Versus Liquid Analogs

5-Ethyl-2-pyridineethanol exists as a solid at standard ambient temperature (20°C), with a melting point range of 39–46°C . This solid-state characteristic provides distinct handling, storage, and shipping advantages compared to liquid pyridineethanol analogs such as unsubstituted 2-pyridineethanol (CAS 103-74-2), which remains a liquid at 20°C with a melting point of 38.5°C .

Physical Chemistry Pharmaceutical Manufacturing Material Handling Supply Chain

Toxicological Profile of 5-Ethyl-2-pyridineethanol Provides Quantified Safety Parameters for Laboratory Handling

Quantitative acute toxicity data are available for 5-Ethyl-2-pyridineethanol, establishing concrete safety parameters for procurement and handling decisions [1]. The compound demonstrates oral LD50 in mice of 4290 mg/kg and dermal LD50 in mice of 1780 mg/kg [1]. These values enable direct risk assessment and appropriate safety protocol implementation, with the compound classified under GHS as harmful in contact with skin (H312), causing skin irritation (H315), and causing serious eye irritation (H319) .

Toxicology Laboratory Safety Occupational Health Risk Assessment

Validated Synthetic Pathway Documentation for 5-Ethyl-2-pyridineethanol in Pioglitazone Production

A solvent-free process for the synthesis of 5-Ethyl-2-pyridineethanol has been developed and published, achieving improved yield and enhanced mass efficiency of the starting material 5-ethyl-2-picoline . This documented process optimization reduces effluent load per kilogram of intermediate produced compared to conventional solvent-based methods . The compound serves as the defined starting material for a validated six-step synthetic sequence yielding pioglitazone hydrochloride, with the complete reaction pathway—condensation, reduction, diazotization, cyclization, hydrolysis, and salt formation—characterized and structurally confirmed at each stage [1].

Synthetic Chemistry Process Development Pharmaceutical Manufacturing Scale-up

Definitive Application Scenarios for 5-Ethyl-2-pyridineethanol Based on Quantified Evidence


Pharmaceutical Intermediate Procurement for Pioglitazone Hydrochloride API Manufacturing

5-Ethyl-2-pyridineethanol is the established key intermediate for the industrial synthesis of pioglitazone hydrochloride, a thiazolidinedione antidiabetic agent for type 2 diabetes [1]. The compound undergoes a documented six-step synthetic sequence (condensation, reduction, diazotization, cyclization, hydrolysis, and salt formation) to yield the final active pharmaceutical ingredient [2]. Procurement of this specific intermediate is mandatory for pioglitazone manufacturers, as substitution with unsubstituted 2-pyridineethanol would yield a structurally distinct product lacking the 5-ethyl substituent essential for PPARγ receptor binding [3]. The global market for this intermediate is projected to reach approximately US$ 24 million by 2029, reflecting its sustained industrial demand [4].

Quality Control Reference Standard and Analytical Method Development

The availability of single-crystal X-ray diffraction data for 5-Ethyl-2-pyridineethanol (CCDC 264097, R factor 0.028 at 173 K) provides a definitive structural reference for identity confirmation and analytical method validation [1]. This crystallographic characterization enables laboratories to establish robust quality control protocols, including polymorph screening and solid-state stability assessment. The solid physical form (melting point 41–46°C) facilitates precise weighing and standard preparation for HPLC, GC, and NMR analytical workflows [2]. NMR spectra confirming the compound's structure are available from multiple commercial vendors for method development and batch-to-batch consistency verification [3].

Process Chemistry Research and Green Synthesis Development

5-Ethyl-2-pyridineethanol serves as a model substrate for process chemistry optimization, with published solvent-free synthetic methodology demonstrating improved yield and reduced environmental impact [1]. The compound's reactivity profile—including tosylation to form 5-ethyl-2-pyridineethanol tosylate as a pioglitazone impurity intermediate—is well-characterized, supporting process impurity profiling and control strategy development [2]. The established toxicological parameters (mouse oral LD50: 4290 mg/kg; mouse dermal LD50: 1780 mg/kg) provide the safety data foundation required for laboratory-scale research and pilot-plant operations [3].

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